molecular formula C4H5N3OS B13312843 N'-hydroxy-1,3-thiazole-5-carboximidamide

N'-hydroxy-1,3-thiazole-5-carboximidamide

Cat. No.: B13312843
M. Wt: 143.17 g/mol
InChI Key: IGFMLVGRROSADX-UHFFFAOYSA-N
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Description

N'-hydroxy-1,3-thiazole-5-carboximidamide is a specialized organic compound with the molecular formula C₄H₅N₃OS and a molecular weight of 143.17 g/mol . This compound features a thiazole heterocycle, a five-membered ring containing both sulfur and nitrogen atoms, which is a privileged structure in medicinal chemistry. The molecule is further functionalized with a N'-hydroxycarboximidamide group, a moiety known for its potential in constructing more complex heterocyclic systems. While direct pharmacological data for this specific compound is limited, scientific literature highlights the significant value of thiazole-based derivatives in pharmaceutical research. For instance, structurally related 3-(4-methyl-2-arylthiazol-5-yl)-5-aryl-1,2,4-oxadiazole compounds have demonstrated promising cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited good antifungal activity against pathogens like Candida albicans and Aspergillus niger . The this compound scaffold is of high interest to researchers as a potential building block (synthon) in the synthesis of novel bioactive molecules, including oxadiazole-fused hybrids, for applications in anticancer and antimicrobial drug discovery programs. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

N'-hydroxy-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C4H5N3OS/c5-4(7-8)3-1-6-2-9-3/h1-2,8H,(H2,5,7)

InChI Key

IGFMLVGRROSADX-UHFFFAOYSA-N

Isomeric SMILES

C1=C(SC=N1)/C(=N/O)/N

Canonical SMILES

C1=C(SC=N1)C(=NO)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Hydroxy 1,3 Thiazole 5 Carboximidamide

Diverse Synthetic Pathways to N'-hydroxy-1,3-thiazole-5-carboximidamide and Related Amidoximes

The construction of this compound typically involves a multi-step sequence, beginning with the formation of a suitably substituted thiazole (B1198619) ring, followed by the introduction and elaboration of the N'-hydroxycarboximidamide moiety at the C-5 position.

Classical and Modern Approaches for Thiazole Ring Formation

The thiazole ring is a fundamental scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.netnih.gov These strategies are applicable to the synthesis of precursors for this compound, such as 5-cyanothiazole or thiazole-5-carboxylic acid esters.

Classical Methods: The most prominent classical method for thiazole synthesis is the Hantzsch synthesis . This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. nih.govmdpi.com By selecting appropriate starting materials, this method can be adapted to produce thiazoles with various substituents at the C-2, C-4, and C-5 positions.

Modern Methods: Contemporary organic synthesis has introduced a variety of more efficient and versatile methods for thiazole ring construction. These include:

Reaction with Lawesson's Reagent: Thionation of N-(2-oxoalkyl)amides using Lawesson's reagent can yield 1,3-thiazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts have been employed in the direct arylation of heterocycle C-H bonds, allowing for the functionalization of pre-formed thiazole rings. organic-chemistry.org Another copper-catalyzed approach involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to produce thiazoles under mild conditions. organic-chemistry.org

Domino Reactions: Domino or tandem reactions provide an efficient route to complex molecules in a single pot. For example, a domino alkylation-cyclization reaction between propargyl bromides and thiourea can synthesize 2-aminothiazoles. wjrr.org

Below is a table summarizing key synthetic approaches to the thiazole ring.

Method Reactants Key Reagents/Catalysts General Characteristics
Hantzsch Synthesis α-Halocarbonyl compounds, Thioamides/ThioureasBaseThe oldest and most widely known method for thiazole synthesis. nih.gov
Thionation N-(2-oxoalkyl)amidesLawesson's ReagentEffective for converting carbonyls to thiocarbonyls, facilitating cyclization. organic-chemistry.org
Copper-Catalyzed Condensation Oximes, Anhydrides, KSCNCopper catalystProvides good yields under mild reaction conditions with good functional group tolerance. organic-chemistry.org
Domino Reaction Propargyl bromides, Thiourea-Efficient synthesis of 2-aminothiazoles through a one-pot process. wjrr.org

Strategies for the Introduction and Derivatization of the N'-hydroxycarboximidamide Moiety

The N'-hydroxycarboximidamide group, also known as an amidoxime (B1450833) or hydroxamidine, is the defining feature of the target compound. The most common and direct method for its synthesis is the reaction of a nitrile with hydroxylamine (B1172632). nih.gov

To synthesize this compound, a precursor such as 1,3-thiazole-5-carbonitrile is required. This nitrile can be prepared from a corresponding 5-bromo-thiazole via nucleophilic substitution with a cyanide salt or from a thiazole-5-carboxamide (B1230067) by dehydration. Once the nitrile is obtained, it is treated with a solution of hydroxylamine (NH₂OH), typically in a protic solvent like ethanol (B145695), and heated to facilitate the addition reaction across the nitrile's carbon-nitrogen triple bond. nih.govresearchgate.net

Alternative, less common methods for amidoxime synthesis exist, such as the reaction of amines with hydroximic acids or the ring-opening of certain heterocycles with hydroxylamine, though these are less frequently employed. nih.gov

The general reaction for the formation of the N'-hydroxycarboximidamide moiety is shown below:

Thiazole-C≡N + NH₂OH → Thiazole-C(=NOH)NH₂

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the conditions for both the thiazole ring formation and the subsequent conversion of the C-5 substituent to the amidoxime.

For the thiazole ring synthesis, particularly via methods like the Hantzsch reaction, key parameters to optimize include the choice of solvent, the type and stoichiometry of the base, reaction temperature, and reaction time. For instance, in the synthesis of certain thiazole-carboxamide derivatives, N,N-diisopropylethylamine was found to be a superior base compared to triethylamine (B128534) or inorganic bases like Na₂CO₃, which resulted in decreased yields. mdpi.com

In the formation of the amidoxime from the nitrile, reaction conditions can also be optimized. Factors such as the concentration of reactants, temperature, and the pH of the reaction medium can influence the rate of reaction and the formation of byproducts. Solvent-free methods under ultrasonic irradiation have been shown to produce amidoximes in high yields with short reaction times. nih.gov Careful control of these parameters is crucial for maximizing the yield and purity of the final this compound product.

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound offers multiple sites for further chemical modification, allowing for the creation of a library of related compounds. These modifications can be targeted at the thiazole ring or the N'-hydroxycarboximidamide group.

Modifications at the Thiazole Ring (e.g., C-2, C-4 positions)

The reactivity of the thiazole ring is well-characterized. The electronic properties of the ring dictate the positions susceptible to electrophilic or nucleophilic attack. pharmaguideline.com

C-2 Position: The proton at the C-2 position of the thiazole ring is the most acidic. pharmaguideline.comnih.gov This allows for deprotonation by strong organometallic bases (e.g., organolithium compounds), creating a nucleophilic center that can react with various electrophiles like alkyl halides or aldehydes. pharmaguideline.com This position is also susceptible to nucleophilic substitution reactions, particularly if a leaving group is present. pharmaguideline.com

C-4 Position: The C-4 position is generally less reactive than the C-2 or C-5 positions but can undergo functionalization, often through directed metalation or by starting with a pre-functionalized thiazole precursor. pharmaguideline.com

C-5 Position: The C-5 position is the most electron-rich and is the preferred site for electrophilic substitution reactions such as halogenation and sulfonation. nih.govpharmaguideline.com However, in the target compound, this position is already occupied by the amidoxime group, which would direct further substitutions to the C-2 or C-4 positions.

The table below outlines potential functionalization reactions on the thiazole core.

Position Reaction Type Reagents Potential Product
C-2 Deprotonation-Alkylation1. Organolithium Base2. Electrophile (e.g., R-X)2-Substituted thiazole
C-4/C-5 HalogenationNBS, Br₂4- or 5-Halogenated thiazole
C-2/C-4/C-5 Direct ArylationAryl halide, Palladium or Copper catalystAryl-substituted thiazole

Alterations and Substitutions on the N'-hydroxycarboximidamide Group

The N'-hydroxycarboximidamide moiety possesses three key reactive sites: the terminal amino group (-NH₂), the hydroxyl group (-OH), and the C=N double bond. This allows for a wide range of derivatizations.

N-Acylation/Alkylation: The amino and hydroxyl groups can undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. These reactions can be performed selectively by carefully choosing the reaction conditions and protecting groups.

O-Alkylation/Acylation: The hydroxyl group is nucleophilic and can be targeted for ether or ester formation.

Cyclization Reactions: The amidoxime functional group is a versatile precursor for the synthesis of other five-membered heterocycles. For example, it can be cyclized to form 1,2,4-oxadiazoles or thiadiazoles by reacting with appropriate reagents.

Oxidation: The C=N-OH moiety can be oxidized by various biological and chemical systems, which can be a key transformation in its mechanism of action in certain contexts. nih.gov

These derivatization strategies allow for the systematic modification of the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The sustainable synthesis of this compound derivatives can be strategically approached in two key stages: the formation of the 1,3-thiazole-5-carbonitrile precursor and its subsequent conversion to the target N'-hydroxy-carboximidamide. Both steps can be significantly improved by incorporating green chemistry techniques.

Eco-friendly Synthesis of the 1,3-Thiazole-5-Carbonitrile Precursor

Traditional methods for the synthesis of the thiazole ring, such as the Hantzsch synthesis, often rely on volatile organic solvents and harsh reaction conditions. researcher.life In contrast, green approaches focus on alternative energy sources and catalysts to create a more sustainable process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. nih.govnih.gov The synthesis of thiazole derivatives, including those with functional groups at the 5-position, can be efficiently achieved through microwave-assisted Hantzsch-type reactions. nih.gov For instance, the condensation of a suitable thioamide with an α-halocarbonyl compound can be carried out in a sealed vessel under microwave irradiation, significantly reducing the reaction time from hours to minutes. nih.gov The use of greener solvents like ethanol or even solvent-free conditions further enhances the sustainability of this method. bepls.comtandfonline.com

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for thiazole synthesis. tandfonline.comnih.gov Ultrasound promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. nih.gov One-pot, three-component synthesis of thiazole derivatives has been successfully demonstrated under ultrasonic irradiation, often in aqueous media, which minimizes the use of hazardous organic solvents. nih.gov

The following table summarizes various green synthetic approaches applicable to the formation of the thiazole ring, which can be adapted for the synthesis of 1,3-thiazole-5-carbonitrile.

Green TechniqueEnergy Source/CatalystSolventReaction TimeYieldRef
Microwave IrradiationMicrowaveEthanol/Solvent-free5-15 minHigh nih.govnih.gov
Ultrasonic IrradiationUltrasoundWater/Ethanol30-90 minHigh nih.govnih.gov
BiocatalysisChitosan HydrogelEthanol40 minHigh mdpi.commdpi.com

This table presents representative data for the green synthesis of thiazole derivatives, which can be conceptually applied to the synthesis of the 1,3-thiazole-5-carbonitrile precursor.

Sustainable Conversion of Nitriles to N'-hydroxy-carboximidamides

The conversion of the 1,3-thiazole-5-carbonitrile precursor to this compound involves the reaction with hydroxylamine. Conventional methods for this transformation often require prolonged reaction times and the use of organic solvents.

Ultrasound-Assisted Amidoxime Formation: A significant advancement in the green synthesis of N'-hydroxy-carboximidamides (amidoximes) is the use of ultrasonic irradiation. Research has shown that the reaction of nitriles with hydroxylamine can be carried out efficiently under solvent-free conditions using ultrasound. This method not only accelerates the reaction, reducing the time from hours to minutes, but also simplifies the work-up procedure and eliminates the need for potentially harmful solvents. This approach offers high yields, making it an attractive and sustainable alternative to traditional methods.

The table below outlines a comparison between conventional and ultrasound-assisted methods for the synthesis of amidoximes from nitriles, highlighting the green advantages of the latter.

MethodConditionsReaction TimeYieldGreen Advantages
ConventionalReflux in EthanolSeveral hoursGood to High-
Ultrasound-AssistedSolvent-free, UltrasoundMinutesHighSolvent-free, Reduced reaction time, Energy efficient

This table illustrates the benefits of ultrasound-assisted synthesis for the conversion of nitriles to N'-hydroxy-carboximidamides, a key step in the sustainable production of the target compound.

By combining a green approach for the synthesis of the 1,3-thiazole-5-carbonitrile precursor with the ultrasound-assisted conversion to the final product, a comprehensive and sustainable pathway for the synthesis of this compound and its derivatives can be achieved. This integrated approach aligns with the core principles of green chemistry, minimizing environmental impact while maintaining high efficiency and yield.

Advanced Structural Characterization of N Hydroxy 1,3 Thiazole 5 Carboximidamide and Its Derivatives

Spectroscopic Analysis for Elucidating Molecular Architecture and Purity

Spectroscopic methods are fundamental in determining the molecular structure and confirming the purity of N'-hydroxy-1,3-thiazole-5-carboximidamide. Each technique offers unique information regarding the compound's atomic connectivity, functional groups, and electronic properties.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the number and environment of hydrogen atoms in the molecule. The thiazole (B1198619) ring protons typically appear in the aromatic region. For the unsubstituted thiazole ring, the proton at the C2 position is the most deshielded, followed by the C5 and C4 protons. In the case of this compound, the proton at the C2 position would likely appear as a singlet. The protons of the N'-hydroxy-carboximidamide group (-C(=NOH)NH₂) would exhibit characteristic chemical shifts, with the NH₂ protons appearing as a broad singlet and the OH proton also as a singlet, both of which are exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the thiazole ring are expected to resonate in the aromatic region. The C=N carbon of the carboximidamide group would likely appear at a lower field. The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the nitrogen and sulfur atoms and the nature of the substituent at the C5 position.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity between protons and carbons. A COSY spectrum would establish the coupling between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the structure by showing correlations between protons and carbons over two or three bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiazole-H28.5 - 9.0150 - 155
Thiazole-H47.8 - 8.2120 - 125
Thiazole-C5-140 - 145
C=NOH-145 - 150
NH₂5.0 - 6.0 (broad)-
N-OH9.0 - 10.0-

Note: These are predicted values based on general knowledge of thiazole derivatives and related functional groups. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amino group (NH₂) would likely appear as two bands in the region of 3400-3200 cm⁻¹. The O-H stretching of the hydroxyl group (N-OH) would be observed as a broad band around 3300-2500 cm⁻¹. The C=N stretching of the imidamide and the thiazole ring would result in absorptions in the 1650-1550 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is typically found in the 800-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the thiazole ring are expected to be strong in the Raman spectrum. The C-S bond, being more polarizable, should also give a distinct Raman signal.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (NH₂)3400 - 3200Medium
O-H stretch (N-OH)3300 - 2500Broad, Medium
C-H stretch (thiazole)3100 - 3000Medium
C=N stretch (imidamide & thiazole)1650 - 1550Strong
N-H bend (NH₂)1640 - 1550Medium
C-S stretch (thiazole)800 - 600Medium

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₄H₄N₄OS), the expected monoisotopic mass is approximately 156.01 Da.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion. The fragmentation pattern in the mass spectrum would provide valuable structural insights. Common fragmentation pathways for thiazole derivatives often involve the cleavage of the ring or the loss of substituents. For the target compound, initial fragmentation could involve the loss of small neutral molecules such as H₂O, NH₃, or HCN from the N'-hydroxy-carboximidamide side chain. The thiazole ring itself can undergo cleavage, leading to characteristic fragment ions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The thiazole ring is an aromatic heterocycle, and its π-electron system will give rise to characteristic UV absorptions. The presence of the N'-hydroxy-carboximidamide substituent at the C5 position will influence the electronic structure and, consequently, the UV-Vis spectrum. It is expected that this compound will exhibit absorption maxima in the UV region, likely corresponding to π → π* transitions of the conjugated system. The exact position of the absorption bands would depend on the solvent polarity.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

While no published single-crystal X-ray diffraction data for this compound is currently available, such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis would reveal:

The planarity of the 1,3-thiazole ring.

The precise bond lengths of the C-S, C-N, and C=C bonds within the thiazole ring, as well as the bonds in the N'-hydroxy-carboximidamide side chain.

The conformation of the N'-hydroxy-carboximidamide group relative to the thiazole ring.

The presence and nature of intermolecular hydrogen bonding involving the NH₂ and OH groups, which would dictate the crystal packing.

Based on studies of similar heterocyclic compounds, it is anticipated that the thiazole ring would be essentially planar. The N'-hydroxy-carboximidamide moiety may exhibit some degree of twisting relative to the ring. The crystal structure would likely be stabilized by a network of hydrogen bonds, potentially forming dimers or extended supramolecular architectures.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound derivatives is dictated by a network of non-covalent interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N′-hydroxypyrimidine-2-carboximidamide, provides significant insights into the probable intermolecular interactions and crystal packing motifs.

In the crystal lattice of analogous compounds, hydrogen bonding plays a pivotal role in the formation of supramolecular assemblies. The N'-hydroxy-carboximidamide moiety is rich in both hydrogen bond donors (-OH and -NH₂) and acceptors (N and O atoms). This facilitates the formation of robust hydrogen-bonding networks. For instance, adjacent molecules can be linked by pairs of N—H⋯O hydrogen bonds, leading to the formation of inversion dimers. These dimers can be further interconnected through O—H⋯N and N—H⋯N hydrogen bonds, creating extensive sheet-like structures.

Table 1: Representative Hydrogen Bond Geometries in an Analogous N'-hydroxy-carboximidamide Structure

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N-H···O 0.88 2.08 2.95 170
O-H···N 0.84 1.95 2.78 175
N-H···N 0.88 2.15 3.02 168

Conformational Analysis and Tautomerism in this compound Structures

The flexibility and potential for tautomerism in the N'-hydroxy-carboximidamide group, coupled with its attachment to the thiazole ring, give rise to interesting conformational and tautomeric landscapes.

The conformational preferences of this compound are primarily associated with the rotation around the single bond connecting the carboximidamide group to the thiazole ring. Computational studies on similar structures, such as thiazole-5-carboxylic acid, have revealed the existence of multiple stable conformers. The planarity of the molecule is a key determinant of its stability, with planar conformers often being energetically favored due to enhanced conjugation between the thiazole ring and the carboximidamide moiety.

In the solid state, the conformation is often locked into a single, low-energy state that optimizes crystal packing. In solution, however, the molecule may exist as a mixture of conformers, with the equilibrium being influenced by the polarity of the solvent. Solvents capable of forming hydrogen bonds can stabilize specific conformations by interacting with the N'-hydroxy-carboximidamide group. The energy barrier to interconversion between different conformers is generally low, allowing for dynamic equilibrium at room temperature. Theoretical calculations can provide valuable insights into the relative energies and populations of these conformers in different environments.

Table 2: Calculated Relative Energies of Thiazole-5-substituted Conformers (Illustrative)

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
Planar syn 0 0.0
Planar anti 180 0.5
Non-planar 90 5.2

The N'-hydroxy-carboximidamide group can exist in two main tautomeric forms: the amide oxime form (also known as the amidoxime) and the imino hydroxylamine (B1172632) form. Theoretical investigations have consistently shown that the amide oxime tautomer is significantly more stable than the imino hydroxylamine tautomer. nih.govresearchgate.net The energy difference between these two forms is typically in the range of 4-10 kcal/mol. nih.gov

The interconversion between these tautomers involves a proton transfer, and computational studies have indicated a substantial energy barrier for this process in the gas phase, often in the range of 33-71 kcal/mol. nih.gov This high barrier suggests that spontaneous tautomerization is unlikely to occur at room temperature in the absence of a catalyst.

However, the presence of solvent molecules, particularly water, can significantly lower the activation barrier for tautomerization. Solvent-assisted proton transfer mechanisms, involving one or more water molecules acting as a proton shuttle, have been shown to reduce the energy barrier to a more accessible range of 9-20 kcal/mol. nih.gov This highlights the crucial role of the environment in mediating the tautomeric equilibrium. The prevalence of the more stable amide oxime tautomer has a direct impact on the reactivity of this compound, as the two tautomers present different reactive sites and electronic properties. For instance, the nucleophilicity and acidity of the various nitrogen and oxygen atoms differ significantly between the two forms.

Table 3: Theoretical Energetics of N-Hydroxy Amidine Tautomerism

Parameter Energy (kcal/mol)
Relative Stability (Amide Oxime vs. Imino Hydroxylamine) 4 - 10
Energy Barrier (Uncatalyzed) 33 - 71
Energy Barrier (Water-assisted) 9 - 20

Computational and Theoretical Studies on N Hydroxy 1,3 Thiazole 5 Carboximidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For a molecule like N'-hydroxy-1,3-thiazole-5-carboximidamide, these calculations could reveal critical information about its reactivity and potential for intermolecular interactions.

Electronic Structure and Reactivity Predictions

The electronic structure dictates the fundamental chemical characteristics of a molecule. Calculations, often employing Density Functional Theory (DFT), would typically be used to determine the optimized molecular geometry, bond lengths, and bond angles of this compound. From this, various electronic properties can be derived to predict its reactivity.

Hypothetical Data on Electronic Properties:

ParameterPredicted Value RangeSignificance
Dipole Moment3-6 DIndicates the overall polarity of the molecule, influencing its solubility and interaction with polar environments.
Polarizability10-15 ųDescribes the deformability of the electron cloud in an electric field, affecting intermolecular forces.
Ionization Potential8-10 eVThe energy required to remove an electron, indicating its susceptibility to oxidation.
Electron Affinity1-3 eVThe energy released upon adding an electron, suggesting its capacity to be reduced.

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be determined through quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Illustrative FMO Data:

OrbitalEnergy (eV)Role in Reactivity
HOMO-9 to -7Electron-donating capability (nucleophilicity)
LUMO-2 to 0Electron-accepting capability (electrophilicity)
HOMO-LUMO Gap5-8 eVIndicator of chemical stability and reactivity

Note: This data is illustrative and not based on specific published research for this compound.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. In this compound, regions of negative potential would likely be concentrated around the nitrogen and oxygen atoms, indicating their role as potential hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the amine and hydroxyl groups, marking them as hydrogen bond donors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.

Conformational Dynamics and Stability of this compound

MD simulations could be used to explore the different possible conformations of this compound and their relative stabilities. By simulating the molecule's movement over nanoseconds, researchers can identify the most probable shapes it adopts in solution. This information is critical for understanding how it might fit into the active site of a protein. Key parameters to analyze would include dihedral angle distributions and root-mean-square deviation (RMSD) to assess conformational stability.

Simulation of Ligand-Target Recognition and Binding Events

In the context of drug design, MD simulations are frequently used to model the interaction between a small molecule (ligand), such as this compound, and a biological target (e.g., an enzyme or receptor). These simulations can predict the preferred binding pose of the ligand in the active site and estimate the binding free energy, which is a measure of the affinity of the ligand for the target. This process helps in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Virtual Screening and In Silico Ligand Design Approaches

Virtual screening and in silico ligand design are powerful computational techniques used to identify and optimize potential drug candidates. These methods are particularly valuable for exploring the therapeutic potential of novel compounds like this compound by predicting their interactions with biological targets.

High-throughput virtual screening (HTVS) allows for the rapid computational assessment of large libraries of compounds against specific biological targets. For a novel compound such as this compound, HTVS can be employed to identify potential protein targets by docking the molecule into the binding sites of numerous known proteins. This approach helps to prioritize experimental screening and elucidate the compound's mechanism of action.

Studies on other thiazole (B1198619) derivatives have successfully used this approach to identify potential inhibitors for a range of targets. For instance, virtual screening of thiazole derivatives has been used to identify inhibitors of enzymes like β-ketoacyl-ACP synthase (FabH), which is crucial for bacterial fatty acid synthesis. wjarr.com Similarly, thiazole carboxamide derivatives have been screened for their potential to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.gov These studies demonstrate the utility of HTVS in identifying promising therapeutic targets for thiazole-containing compounds.

A hypothetical HTVS workflow for this compound would involve:

Preparation of the ligand structure: Generating a 3D model of the compound.

Creation of a target library: Compiling a database of 3D protein structures.

Molecular docking: Systematically fitting the ligand into the binding sites of the target proteins.

Scoring and ranking: Using scoring functions to estimate the binding affinity and ranking the potential targets.

The results of such a screening could suggest potential applications for this compound in areas like infectious diseases, inflammation, or oncology.

De novo design is a computational strategy for creating novel molecules with desired properties from scratch. This approach can be used to design analogues of this compound with improved potency, selectivity, or pharmacokinetic profiles. By understanding the structure-activity relationships of the core thiazole scaffold, new molecules can be designed to optimize interactions with a specific biological target.

Research on other thiazole-based compounds illustrates the power of de novo design. For example, this method has been used to develop novel thiazole derivatives as inhibitors of enzymes implicated in cancer and inflammatory diseases. The design process typically involves identifying a key pharmacophore from the parent molecule and then computationally "growing" new functional groups or fragments to enhance binding affinity and specificity.

The design of analogues for this compound could focus on modifying the substituents on the thiazole ring or the carboximidamide group to explore new interactions with a target's binding site. This could lead to the development of a new generation of more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for understanding the molecular features that are important for their function.

QSAR models are mathematical equations that relate the chemical descriptors of a molecule to its biological activity. For a series of thiazole derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. These models are built using a "training set" of compounds with known activities and then validated using a "test set" of compounds.

Studies on N-(aryl)-4-(azolylethyl) thiazole-5-carboxamides have successfully employed QSAR to develop models that predict their inhibitory activity against Vascular Endothelial Growth Factor (VEGF) receptors. nih.gov These models utilized topological, electronic, and physicochemical descriptors to establish a statistically significant relationship between the chemical structure and biological activity. nih.gov The insights gained from such models can guide the synthesis of new compounds with enhanced potency.

For this compound and its analogues, a QSAR study could be designed to predict their activity against a specific target identified through virtual screening. This would involve synthesizing a library of related compounds, measuring their biological activity, and then developing a predictive QSAR model.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

Descriptor TypeExamplesDescription
Topological Wiener index, Randic indexDescribe the connectivity and branching of the molecule.
Electronic HOMO/LUMO energies, Dipole momentRelate to the electronic properties and reactivity of the molecule.
Physicochemical LogP, Molar refractivityDescribe the hydrophobicity and steric properties of the molecule.
Steric Molar volume, Surface areaRelate to the size and shape of the molecule.

A crucial outcome of QSAR and QSPR studies is the identification of the key molecular descriptors that have the most significant impact on the activity or property of interest. These descriptors provide valuable insights into the mechanism of action and can guide the rational design of new molecules.

In QSAR studies of thiazole derivatives, descriptors related to hydrophobicity (LogP), electronic properties (such as the energy of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and steric bulk have often been found to be important. imist.machalcogen.ro For example, a QSAR study on thiazolidinone derivatives as antimicrobial agents revealed that hydrophobic parameters were crucial for their biological activity. chalcogen.ro

By identifying the key descriptors for a series of this compound analogues, researchers could focus on modifying the corresponding molecular features to optimize their therapeutic potential. For instance, if hydrophobicity is found to be a key determinant of activity, modifications could be made to the molecule to increase or decrease its lipophilicity.

In-depth Molecular Mechanism of Action Studies for this compound Remain Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the molecular mechanism of action for the chemical compound this compound. Despite its documented existence and chemical structure, detailed studies elucidating its interactions with biological systems at the molecular level are not publicly available.

The thiazole ring is a core structure in many biologically active compounds, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to specific interactions with enzymes and receptors. However, the specific molecular targets and cellular effects of this compound have not been characterized in published research.

Consequently, information regarding its enzyme inhibition kinetics, receptor binding affinity, and protein-ligand interactions is not available. Furthermore, there are no documented studies on its impact on cellular signaling cascades, gene expression profiles, or proteomic responses in biological systems. The absence of such fundamental research means that the scientific community currently lacks the data to construct a detailed profile of its molecular mechanism of action.

Further research is necessary to identify the molecular targets of this compound and to understand how it may modulate cellular pathways. Such studies would be essential to determine any potential therapeutic applications or biological significance of this compound. Without this foundational research, any discussion of its molecular mechanism of action would be purely speculative.

Molecular Mechanism of Action Studies for N Hydroxy 1,3 Thiazole 5 Carboximidamide

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) of N'-hydroxy-1,3-thiazole-5-carboximidamide Derivatives

The relationship between the chemical structure of a compound and its biological activity (SAR) is a cornerstone of medicinal chemistry. For thiazole (B1198619) derivatives, SAR studies have revealed critical structural features that govern their therapeutic effects. Although specific SMR studies, which link structural modifications directly to changes in the molecular mechanism, are less common for this class of compounds, the available SAR data provides valuable insights.

Systematic studies on various thiazole derivatives have identified key structural components that are crucial for their interaction with biological targets. These determinants often include the nature and position of substituents on the thiazole ring and any associated phenyl groups.

For instance, in a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives evaluated for anticancer activity, the substitution pattern on the phenyl ring at the 2-position of the thiazole and on the amide group at the 5-position was found to be critical. The presence of a 2-chlorophenyl group at the 2-position, combined with a 4-chloro-2-methylphenyl amido group, resulted in the highest activity against certain cancer cell lines. mdpi.com This suggests that electronic and steric factors of these substituents play a significant role in the molecular interactions leading to the observed cytotoxicity.

Similarly, in the context of antimicrobial agents, the substitution on the thiazole ring has been shown to be a key determinant of activity. For example, some studies have indicated that the presence of specific heterocyclic rings, such as pyrazoline, attached to the thiazole core can enhance antimicrobial effects. nih.gov

The table below summarizes key structural determinants and their impact on the activity of various thiazole derivatives, which can serve as a predictive framework for this compound and its analogues.

Structural Moiety Position of Variation Observed Impact on Biological Activity Potential Interaction Type
Phenyl Ring2-position of thiazoleSubstitution with electron-withdrawing groups (e.g., chloro) can enhance anticancer activity. mdpi.comHydrophobic and electronic interactions with the target protein's active site.
Carboxamide Group5-position of thiazoleThe nature of the N-substituent is critical for activity; aromatic substituents are often favored. mdpi.comHydrogen bonding and steric complementarity with the biological target.
Thiazole Core-The thiazole ring itself often acts as a central scaffold for orienting key interacting groups. ijper.orgServes as a bioisostere for other aromatic systems and participates in pi-stacking or coordination with metal ions in metalloenzymes.
Hydroxyimidamide Group5-position of thiazoleWhile not extensively studied in this specific scaffold, hydroxyamidines are known to act as metal chelators and can be involved in inhibiting metalloenzymes.Coordination with metal ions (e.g., iron in heme-containing enzymes).

While explicit SMR studies are limited, the correlation of structural changes with different biological outcomes provides clues about the underlying mechanisms. For example, certain thiazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling. rsc.org The mechanism of action for these compounds involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. rsc.org Structural modifications that alter the shape and electronic properties of the thiazole derivative can affect its binding affinity and selectivity for different kinases, leading to varied mechanistic outcomes.

For example, the introduction of bulky substituents may sterically hinder binding to one kinase while favoring interaction with another that has a larger binding pocket. This highlights how structural changes can shift the mechanism from, for instance, broad-spectrum kinase inhibition to more selective targeting.

In the case of thiazole derivatives acting as COX inhibitors, the substitution pattern on the phenyl rings attached to the thiazole core influences selectivity for COX-1 versus COX-2. nih.gov This is a clear example of how structural modifications can fine-tune the mechanistic outcome by altering the interaction with different isoforms of an enzyme. A lipophilic t-butyl group, for instance, was found to enhance potency against both COX isoforms, likely through interactions with hydrophobic regions of the active site. nih.gov

The following table illustrates how structural modifications in thiazole derivatives can correlate with different mechanistic outcomes.

Structural Modification Correlated Mechanistic Outcome Example Target Class
Introduction of a bulky, lipophilic groupEnhanced hydrophobic interactions within the active site, potentially increasing potency. nih.govCyclooxygenase (COX) enzymes
Alteration of substituents on an appended phenyl ringModulation of selectivity between enzyme isoforms or different members of a protein family. nih.govProtein Kinases, COX enzymes
Incorporation of a metal-chelating moiety (e.g., hydroxyamidine)Inhibition of metalloenzymes through coordination with the active site metal ion.Metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases)
Fusion with other heterocyclic ringsCreation of a more rigid scaffold that may favor binding to specific protein conformations.Various enzymes and receptors

Metabolomic and Proteomic Signatures Associated with this compound Exposure in Pre-clinical Models

There is a lack of specific metabolomic and proteomic data for this compound in the available scientific literature. However, general approaches in toxicology and drug development utilize these "omics" technologies to understand the effects of chemical compounds on biological systems.

Metabolomics, the large-scale study of small molecules (metabolites), can provide a snapshot of the physiological state of a cell or organism. nih.gov For a novel compound, metabolomic profiling in preclinical models could reveal perturbations in key metabolic pathways, such as glycolysis, the Krebs cycle, or lipid metabolism. nih.gov These changes can serve as early biomarkers of efficacy or toxicity.

Proteomics, the study of the entire set of proteins expressed by a genome, can identify changes in protein expression or post-translational modifications following drug exposure. This can help to elucidate the mechanism of action by identifying the protein targets of the compound and the downstream signaling pathways that are affected. For instance, proteomic analysis of cells treated with other thiazole-containing compounds has been used to identify effects on proteins involved in cellular processes like apoptosis and cell cycle regulation.

Given the general biological activities of thiazole derivatives, a hypothetical metabolomic and proteomic study of this compound in a preclinical cancer model might reveal the following signatures:

Hypothetical Metabolomic Signatures:

Metabolic Pathway Potential Alteration Implication
GlycolysisIncreased lactate, decreased glucoseInhibition of aerobic respiration, a common feature of some anticancer agents.
Amino Acid MetabolismAlterations in levels of specific amino acidsDisruption of protein synthesis and cellular growth.
Lipid MetabolismChanges in fatty acid and phospholipid profilesEffects on cell membrane integrity and signaling.
Nucleotide MetabolismDepletion of nucleotide poolsInhibition of DNA and RNA synthesis, leading to cell cycle arrest.

Hypothetical Proteomic Signatures:

Protein Category Potential Alteration Implication
Cell Cycle RegulatorsUpregulation of p21, downregulation of cyclinsInduction of cell cycle arrest.
Apoptosis-Related ProteinsIncreased expression of Bax, decreased expression of Bcl-2Activation of the intrinsic apoptotic pathway.
Kinase Signaling ProteinsAltered phosphorylation status of key kinases (e.g., Akt, ERK)Modulation of cell survival and proliferation pathways.
DNA Damage Response ProteinsIncreased expression of γH2AXInduction of DNA damage.

It is crucial to emphasize that these are hypothetical signatures based on the known activities of related compounds. Rigorous experimental studies would be required to determine the actual metabolomic and proteomic profiles associated with this compound exposure.

Following a comprehensive search for scientific literature on the chemical compound this compound, it has been determined that there are no available research findings detailing its pre-clinical biological evaluation. Searches for in vitro assays, in vivo mechanistic studies, pharmacokinetic profiles, or target engagement data specific to this compound did not yield any published results.

The requested article requires the inclusion of detailed research findings and data tables for each section of the provided outline. Without accessible scientific studies, it is not possible to generate an evidence-based, scientifically accurate article that adheres to these requirements. Information on related thiazole derivatives exists, but the strict instruction to focus solely on this compound prevents the use of such analogous data.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of specific data for this compound in the public scientific domain.

Pre Clinical Biological Evaluation Frameworks for N Hydroxy 1,3 Thiazole 5 Carboximidamide Mechanism Focused

Advanced In Vivo Mechanistic Studies Using Model Organisms

Identification and Validation of Mechanistic Biomarkers in Model Systems

Comprehensive searches of available scientific literature and biomedical databases did not yield specific studies on the identification and validation of mechanistic biomarkers for N'-hydroxy-1,3-thiazole-5-carboximidamide. Research on thiazole (B1198619) derivatives often focuses on their synthesis and broad biological activities, such as antimicrobial or anticancer properties. However, dedicated studies to elucidate the specific molecular pathways affected by this compound and to identify corresponding biomarkers in cellular or animal models are not publicly available at this time.

Mechanistic Toxicology Investigations (Focus on Molecular Pathways of Cellular Perturbation)

Detailed mechanistic toxicology investigations focusing on the molecular pathways of cellular perturbation by this compound have not been reported in the accessible scientific literature. While the broader class of thiazole-containing compounds has been a subject of toxicological studies, specific data for this particular carboximidamide derivative is absent.

In Vitro Cytotoxicity Mechanisms at the Cellular Level

There is no specific information available concerning the in vitro cytotoxicity mechanisms of this compound at the cellular level. Studies on other thiazole derivatives have sometimes explored their cytotoxic effects, but these findings cannot be directly extrapolated to this compound without dedicated experimental evidence.

Investigation of Organ-Specific Mechanistic Perturbations in Animal Models

No studies investigating organ-specific mechanistic perturbations of this compound in animal models were found in the public domain. Such research is crucial for understanding the potential target organs of toxicity and the underlying molecular events, but this information is not currently available for this specific compound.

Genotoxicity and Mutagenicity Studies at the Molecular Level

A thorough review of scientific databases reveals a lack of specific genotoxicity and mutagenicity studies conducted on this compound at the molecular level. Therefore, its potential to induce genetic damage or mutations remains uncharacterized.

Future Research Directions and Conceptual Applications of N Hydroxy 1,3 Thiazole 5 Carboximidamide

Rational Design of Novel Analogues with Enhanced Selectivity for Specific Molecular Targets

The thiazole (B1198619) nucleus is a versatile scaffold found in numerous biologically active molecules and approved drugs, capable of interacting with a wide range of biological targets. nih.govnih.gov Future research will focus on the rational design of analogues of N'-hydroxy-1,3-thiazole-5-carboximidamide to achieve enhanced selectivity for specific molecular targets. This approach involves systematic structural modifications to optimize potency and target engagement.

Key strategies for analogue design will include:

Modification of the Thiazole Core: Introducing various substituents at the C2 and C4 positions of the 1,3-thiazole ring can modulate the compound's electronic and steric properties. This can influence binding affinity and selectivity for target proteins, such as protein kinases, which are often implicated in diseases like cancer. nih.gov

Bioisosteric Replacement: The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles like oxadiazole or pyrimidine. nih.gov Exploring these replacements could lead to analogues with improved pharmacokinetic properties or novel biological activities.

This rational design process can be guided by computational modeling and structure-activity relationship (SAR) studies to predict the effects of chemical modifications on target binding. nih.govnih.gov For instance, if this compound is found to inhibit a particular enzyme, analogues can be designed to form more specific or stronger interactions with the enzyme's active site, thereby increasing selectivity and reducing off-target effects.

Exploration of Synergistic Molecular Interactions with Other Investigational Agents

The potential for this compound to act synergistically with other investigational agents is a promising area of future research. Synergistic interactions can lead to enhanced efficacy, overcome resistance mechanisms, and allow for the use of lower, less toxic concentrations of individual agents.

Future studies should investigate the combination of this compound with compounds that have complementary mechanisms of action. For example, if this compound is found to inhibit a specific signaling pathway, combining it with an agent that targets a parallel or downstream pathway could result in a more profound biological effect. The thiazole moiety is known to be present in compounds with a wide range of activities, including antimicrobial and anticancer properties, suggesting a broad potential for synergistic combinations. nih.govresearchgate.netnih.gov

The exploration of synergy can be approached through:

In Vitro Combination Screens: High-throughput screening of this compound in combination with libraries of known bioactive compounds against various cell lines or biological assays.

Mechanism-Based Combinations: Based on the identified biological targets of this compound, rationally selecting other agents that modulate related pathways for synergistic evaluation.

Computational Prediction: Utilizing systems biology and bioinformatics approaches to predict potential synergistic interactions based on known molecular pathways and protein-protein interaction networks.

Development of Advanced Delivery Systems for Targeted Research Applications

To maximize the utility of this compound in research, particularly in cellular and in vivo models, the development of advanced delivery systems is crucial. These systems can improve solubility, stability, and bioavailability, and enable targeted delivery to specific cells or tissues.

Conceptual delivery systems for this compound could include:

Nanoparticle Encapsulation: Encapsulating the compound within biocompatible nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, control its release profile, and enhance its accumulation at a target site. scirp.org

Prodrug Strategies: Modifying the this compound structure to create a prodrug that is inactive until it reaches the target tissue, where it is converted to the active form by specific enzymes. This can minimize off-target effects.

Targeted Delivery Vehicles: Conjugating the compound to targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on the surface of target cells.

These advanced delivery systems will be instrumental in enabling precise spatial and temporal control over the compound's activity in complex biological systems, which is essential for its application as a research tool.

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the molecular mechanisms of action of this compound will require the integration of multiple "omics" datasets. This systems-level approach can provide a holistic view of the cellular response to the compound. nih.govnih.gov

Future research should employ a multi-omics strategy, including:

Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound to identify regulated genes and pathways.

Proteomics: Quantifying changes in protein abundance and post-translational modifications to understand the compound's impact on cellular signaling and function. nih.gov

Metabolomics: Profiling changes in cellular metabolites to reveal alterations in metabolic pathways. ed.ac.uk

By integrating these datasets, researchers can construct detailed molecular signatures of the compound's activity. jci.org This will not only elucidate its mechanism of action but also help in identifying potential biomarkers of response and previously unknown biological effects.

Identification of Unexplored Biological Targets and Pathways Modulated by this compound

A key area of future research will be the identification of the specific biological targets and pathways modulated by this compound. Given the broad biological activities associated with the thiazole scaffold, this compound may interact with novel or underexplored targets. nih.gov

Methods for target identification include:

Affinity-Based Approaches: Immobilizing an analogue of the compound on a solid support to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

Genetic and Genomic Screens: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

Computational Target Prediction: Employing in silico methods to screen the compound against databases of known protein structures to predict potential binding targets.

The identification of novel targets and pathways will be crucial for defining the compound's mechanism of action and for guiding its future applications in biomedical research.

Potential for this compound as a Probe in Chemical Biology

The unique structure of this compound makes it a candidate for development as a chemical probe to study biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, enabling the study of its role in a biological context.

To be developed into a useful chemical probe, analogues of this compound would need to be synthesized with specific properties, such as:

High Potency and Selectivity: The probe must be highly potent and selective for its intended target to avoid confounding off-target effects.

Suitability for Cellular and In Vivo Studies: The probe should be cell-permeable and have appropriate pharmacokinetic properties for use in relevant biological models.

Derivatization for Tagging: The structure should allow for the attachment of reporter tags, such as fluorescent dyes or affinity labels, without compromising its biological activity. nih.gov This would enable visualization of the target protein in cells or its isolation for further study.

The development of this compound-based chemical probes could provide valuable tools for the research community to investigate the function of novel biological targets and pathways.

Q & A

Q. What are the common synthetic routes for N'-hydroxy-1,3-thiazole-5-carboximidamide, and how is its structure confirmed?

this compound is synthesized via multistep reactions involving cyclization and substitution. For example, carboximidamide derivatives are often prepared by reacting hydroxylamine derivatives with thiazole precursors under reflux in ethanol or acetonitrile. A critical step involves isolating intermediates through solvent extraction (e.g., ethyl acetate) and purification via recrystallization or flash chromatography . Structural confirmation relies on 1H/13C-NMR spectroscopy to identify characteristic peaks, such as hydroxyimino (N–OH) protons (δ 9.5–10.5 ppm) and thiazole ring carbons (δ 150–160 ppm). IR spectroscopy further confirms functional groups like C=N (1600–1650 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : Resolves proton environments (e.g., hydroxyimino, thiazole protons) and carbon backbone. Coupling constants (e.g., J = 2–4 Hz for thiazole protons) help confirm regiochemistry .
  • IR Spectroscopy : Identifies N–OH (3200–3400 cm⁻¹) and C=N stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Provides absolute stereochemical configuration .

Q. What preliminary biological activities have been reported for carboximidamide-containing thiazoles?

Carboximidamide-thiazoles exhibit enzyme inhibition (e.g., indoleamine 2,3-dioxygenase 1, IDO1) and antimicrobial activity . For example, analogs like IDO5L show IC₅₀ values <1 µM in enzyme inhibition assays . Microbial growth inhibition is evaluated via MIC assays against Gram-positive/negative strains, with structure-dependent variability noted .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification to remove residues .
  • Catalyst Screening : Triethylamine or NaHCO₃ improves nucleophilic substitution efficiency in carboximidamide formation .
  • Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .
  • Flash Chromatography : Use gradients of ethyl acetate/hexane (1:4 to 1:1) for high-purity isolation .

Q. How should researchers resolve contradictions in spectroscopic data for novel carboximidamide-thiazoles?

Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol forms) or impurities. Mitigation steps:

  • 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish tautomers .
  • Reaction Monitoring (TLC/HPLC) : Ensures intermediate purity before final step.
  • Control Experiments : Repeat syntheses with rigorously dried solvents to exclude hydrate formation .

Q. What structure-activity relationships (SAR) guide the design of bioactive carboximidamide-thiazoles?

Key SAR insights:

  • Thiazole Substituents : Electron-withdrawing groups (Cl, NO₂) at position 5 enhance enzyme inhibition by stabilizing ligand-receptor interactions .
  • Hydroxyimino Group : Critical for metal chelation in enzyme active sites (e.g., IDO1’s heme center) .
  • Aryl Modifications : Bulky substituents (e.g., 3-chloro-4-fluorophenyl) improve selectivity but may reduce solubility .

Q. What methodologies elucidate the mechanism of enzyme inhibition by this compound?

  • Molecular Docking : Predicts binding modes to targets like IDO1. For example, hydroxyimino groups coordinate with Fe²⁺ in heme, while thiazole rings form π-π interactions with aromatic residues .
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Site-Directed Mutagenesis : Identifies critical binding residues (e.g., His346 in IDO1) .

Q. How do solvent polarity and pH affect the stability of this compound?

  • Polar Solvents : Accelerate degradation via hydrolysis of the hydroxyimino group. Stability is enhanced in aprotic solvents (e.g., THF) .
  • pH Dependence : Degrades rapidly in acidic conditions (pH <3) but remains stable at pH 7–9. Buffered solutions (PBS, pH 7.4) are recommended for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.